3-Azido-7-hydroxycoumarin
Overview
Description
3-Azido-7-hydroxycoumarin is a compound of interest due to its versatile applications, particularly in the field of photoaffinity labeling. This interest stems from its photophysical properties and reactivity, making it a suitable scaffold for novel photoaffinity reagents for bio-labeling applications.
Synthesis Analysis
The synthesis of 3-Azido-7-hydroxycoumarin and its derivatives involves several key methodologies. One approach includes the synthesis of 6/8-halogenated 7-aminocoumarins from the corresponding 7-hydroxy analogs using Pd-catalyzed amination reaction, followed by conversion into 7-azidocoumarins. This method provides compounds with higher stability and reactivity than their non-halogenated counterparts, indicating their potential as photoaffinity reagents (Pǎunescu et al., 2011). Another synthetic route described involves the transformation of 7-diallylaminocoumarin through a sequential Wittig reaction–UV isomerization process, yielding 7-azido-3formylcoumarin as a key precursor for fluorogenic dye synthesis (Pünkösti et al., 2018).
Molecular Structure Analysis
Research into the molecular structure of azido-coumarins, including 3-Azido-7-hydroxycoumarin, reveals insights into their photophysical properties and single crystal structure characteristics. Studies have demonstrated the potential of these compounds for fluorescent labeling through "click" chemistry reactions, offering valuable information on their absorption-emission spectra and structure-activity relationships (Laskova et al., 2022).
Chemical Reactions and Properties
3-Azido-7-hydroxycoumarin undergoes various chemical reactions, demonstrating its versatility. One of the key reactions is the CuI catalyzed Huisgen 1,3-dipolar cycloaddition, leading to the formation of fluorescent conjugates. This reaction highlights the compound's applicability in fluorescent labeling and bioorthogonal chemistry, underlining its potential in creating novel probes for biological studies (Laskova et al., 2022).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Nucleic Acid Nanotechnology .
Summary of the Application
3-Azido-7-hydroxycoumarin is used in the field of nucleic acid nanotechnology and therapeutics. It is covalently linked to oligodeoxynucleotides (ODNs) to improve their properties . This chemical conjugation can significantly improve the intrinsic properties not only of ODNs but also reporter/therapeutic molecules . Bioconjugation of nucleic acids to small molecules also serves as a nano-delivery facility to transport various functionalities to specific targets .
Methods of Application or Experimental Procedures
The methodology deploys azide-alkyne cycloaddition, a click reaction to conjugate a cyanine-3 alkyne moiety to an azide-functionalized ODN 12-mer, as well as 3-azido 7-hydroxycoumarin to an alkyne functionalized ODN 12-mer . A terminal alkyne residue of DNA oligonucleotides was coupled to azide-functionalized nonfluorescent 3-azido-7-hydroxycoumarin to successfully generate a fluorescent product .
Results or Outcomes Obtained
The calculated yields of the conjugated products were found to be 90.3 ± 0.4% and 86.0 ± 1.3% for the ODN-Cy3 and ODN-coumarin, respectively . Analysis of purified products by fluorescence spectroscopy and gel shift assays demonstrated a drastic amplitude of fluorescent intensity by multiple folds of the reporter molecules within DNA nanoparticles .
Application in Bioconjugation
Specific Scientific Field
The specific scientific field is Bioconjugation .
Summary of the Application
3-Azido-7-hydroxycoumarin is used in the area of bioconjugation. It is a derivative of coumarin, a natural product and precursor for the widely used Coumadin . Azidocoumarin has emerged as a widely applicable labeling agent in diverse biological systems . In particular, it participates in the aptly named click reaction with alkynes .
Methods of Application or Experimental Procedures
The target, which contains a terminal alkyne functional group, is treated with the organic azide in the presence of a Cu (I) catalyst . The resulting 1,2,3-triazole is fluorescent .
Results or Outcomes Obtained
The coumarin backbone is chosen to be used as the profluorophore due to its small size, biocompatibility, and its ability to be easily manipulated synthetically . Illustrative of this is the labeling of biological compounds such as the protein calmodulin .
Application in Fluorescence Microscopy
Specific Scientific Field
The specific scientific field is Fluorescence Microscopy .
Summary of the Application
3-Azido-7-hydroxycoumarin is a water-soluble fluorogenic fluorescent dye . It emits intense fluorescence only after ‘click’ reaction when it forms triazoles at the site of alkyne modified biomolecules . It is suitable for live-cell imaging .
Methods of Application or Experimental Procedures
The dye is supplied with an azide reactive handle for click chemistry . It is highly permeable to cell membrane and tissue .
Results or Outcomes Obtained
The dye becomes highly fluorescent after the Click reaction when it forms triazoles at the site of alkyne modified biomolecules . This makes it suitable for live-cell imaging .
Application in Antioxidant Activity
Specific Scientific Field
The specific scientific field is Antioxidant Activity .
Summary of the Application
Coumarins, including 3-Azido-7-hydroxycoumarin, are known for their broad spectrum of physiological effects . The antioxidant activity of coumarins has been a subject of intense study for at least two decades . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Methods of Application or Experimental Procedures
The antioxidant properties of novel coumarin compounds have been investigated over the past five years . The specific methods of application or experimental procedures may vary depending on the specific study or experiment .
Results or Outcomes Obtained
Significant research into the antioxidant behavior of natural/semi-synthetic coumarins and their complexes has been carried out and published in scientific literature . The results or outcomes obtained would depend on the specific study or experiment .
Application in Bioconjugation
Specific Scientific Field
The specific scientific field is Bioconjugation .
Summary of the Application
3-Azido-7-hydroxycoumarin is used in the area of bioconjugation . It is a derivative of coumarin, a natural product and precursor for the widely used Coumadin . Azidocoumarin has emerged as a widely applicable labeling agent in diverse biological systems . In particular, it participates in the aptly named click reaction with alkynes .
Methods of Application or Experimental Procedures
The target, which contains a terminal alkyne functional group, is treated with the organic azide in the presence of a Cu (I) catalyst . The resulting 1,2,3-triazole is fluorescent .
Results or Outcomes Obtained
The coumarin backbone is chosen to be used as the profluorophore due to its small size, biocompatibility, and its ability to be easily manipulated synthetically . Illustrative of this is the labeling of biological compounds such as the protein calmodulin .
Safety And Hazards
Future Directions
3-Azido-7-hydroxycoumarin is ideal for imaging purposes after conjugation to biomolecules . It has potential applications in the field of food, metal ion detection, and biomolecular detection . It can be used for the detection of propargyl fluoxamine in pesticide residues in vegetables and water samples, copper ions in blood, and detection of DNA mutation sequence .
properties
IUPAC Name |
3-azido-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNQKVCZCNJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648782 | |
Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-7-hydroxycoumarin | |
CAS RN |
817638-68-9 | |
Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azido-7-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.